
Ethyl-d5 Vanillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-d5 Vanillin is a deuterated form of ethyl vanillin, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in analytical chemistry due to its stability and distinct mass spectral properties. This compound retains the characteristic vanilla odor and flavor, making it useful in various applications, including food and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-d5 Vanillin typically involves the deuteration of ethyl vanillin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and crystallization to obtain high-purity this compound suitable for analytical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-d5 Vanillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethyl-d5 vanillic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield ethyl-d5 vanillyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ethyl-d5 vanillic acid.
Reduction: Ethyl-d5 vanillyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl-d5 Vanillin is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and identify compounds.
Biological Studies: Employed in metabolic studies to trace the pathways and transformations of vanillin in biological systems.
Pharmaceutical Research: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic stability.
Food and Fragrance Industry: Used to enhance the flavor and aroma profiles of products while providing a stable isotopic label for quality control.
Wirkmechanismus
The mechanism of action of Ethyl-d5 Vanillin is similar to that of ethyl vanillin. It interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as the characteristic vanilla flavor and aroma. In biological systems, this compound undergoes metabolic transformations, where deuterium atoms provide a distinct mass spectral signature, allowing for precise tracking and analysis.
Vergleich Mit ähnlichen Verbindungen
Ethyl-d5 Vanillin is compared with other deuterated and non-deuterated vanillin derivatives:
Ethyl Vanillin: The non-deuterated form, commonly used as a flavoring agent.
Vanillin: The parent compound, widely used in food and fragrance industries.
Vanillyl Alcohol: A reduced form of vanillin, used in various chemical syntheses.
Vanillic Acid: An oxidized form of vanillin, used in pharmaceuticals and as a flavoring agent.
This compound is unique due to its deuterium content, which provides distinct advantages in analytical applications, such as improved stability and traceability in mass spectrometry and NMR spectroscopy.
Eigenschaften
CAS-Nummer |
1335401-74-5 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
171.207 |
IUPAC-Name |
4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
CBOQJANXLMLOSS-ZBJDZAJPSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O |
Synonyme |
3-Ethoxy-4-hydroxybenzaldehyde-d5; 2-Ethoxy-4-formylphenol-d5; 3-Ethoxy-4-hydroxybenzaldehyde-d5; 3-Ethylvanillin-d5; 4-Hydroxy-3-ethoxybenzaldehyde-d5; Arovanillon-d5; Bourbonal-d5; Ethavan-d5; Ethovan-d5; Ethylprotal-d5; NSC 1803-d5; NSC 67240-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


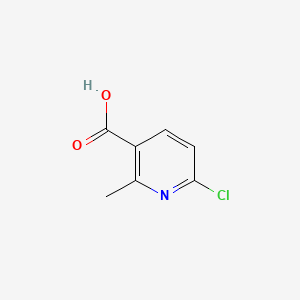
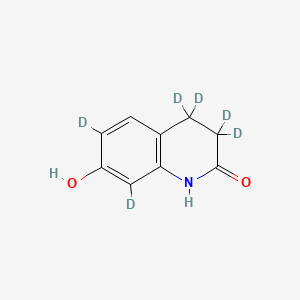
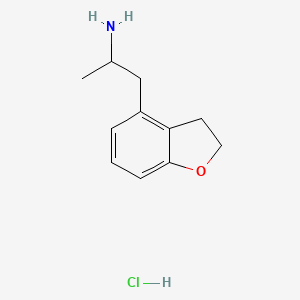
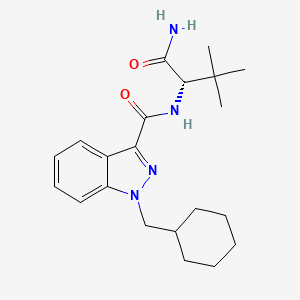
![3H-[1,3]Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)
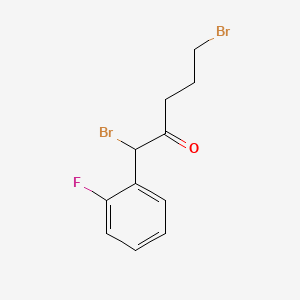
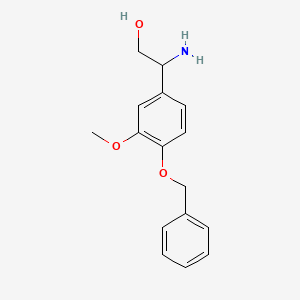
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)
